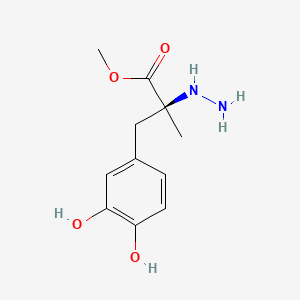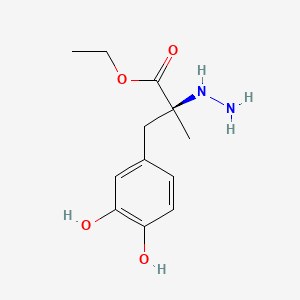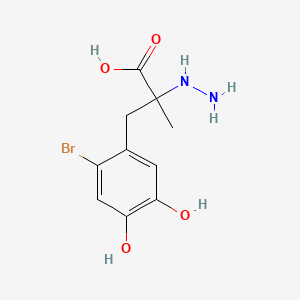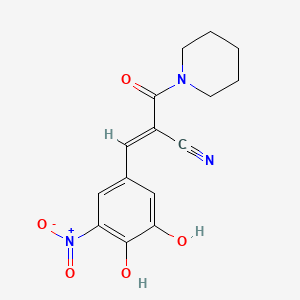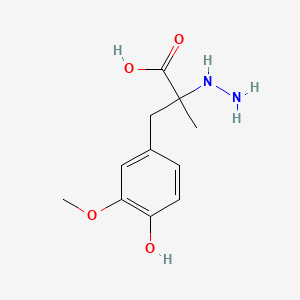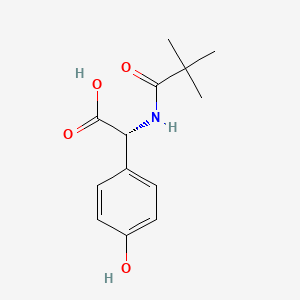
Cefazedone Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefazedone Impurity 10 is an impurity of Cefazedone . Cefazedone is a semisynthetic first-generation cephalosporin with antibacterial activity . The molecular formula of Cefazedone Impurity 10 is C10H12N2O5S and its molecular weight is 272.28 .
Synthesis Analysis
The synthesis of Cefazedone involves several steps, including the reaction of compound II with 7-ACA to prepare compound III, and the reaction of compound III with compound IV to produce the final product, Cefazedone . Another method involves the reaction of 7-ACA and 3, 5-dichloro pyridine acetic acid with the action of an anhydrating agent .Scientific Research Applications
Toxicity and Teratogenic Effects
2‐Mercapto‐5‐methyl‐1,3,4‐thiadiazole (MMTD), a key component of cefazedone, has been studied for its toxicity effects. In research using zebrafish embryos, it was found that MMTD, which is present in cefazedone, contributes to teratogenic effects on embryonic development, particularly affecting tissues and organs derived from embryonic ectoderm and mesoderm. This study suggests the need for careful monitoring of MMTD levels in cefazedone (Zhang, Meng, Li, & Hu, 2010).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies of cefazedone involve examining its absorption, distribution, metabolism, and excretion in the human body. For instance, a study on Chinese volunteers explored the pharmacokinetics of cefazedone in plasma and urine, establishing methodologies for its detection and quantification. This is crucial for understanding the drug's behavior in the human body and optimizing its therapeutic efficacy (Wu et al., 2010).
Impurity Profiling and Quality Control
Impurity profiling is essential for ensuring the safety and efficacy of pharmaceuticals. Research into the impurities of cefazedone, including its impurity 10, involves using advanced analytical techniques like high-performance liquid chromatography and mass spectrometry. This helps in identifying and quantifying impurities, ensuring drug safety and compliance with regulatory standards. Studies in this area focus on developing and validating methods for detecting and quantifying these impurities, contributing to the overall quality control of the drug (Shah, Patel, Tripathi, & Vyas, 2021).
Antimicrobial Activity
Investigations into the antimicrobial activity of cefazedone impurity 10 and related compounds focus on their efficacy against various bacterial strains. This research is vital for understanding the spectrum of activity of the drug and its potential clinical applications in treating bacterial infections (Hu Yun, 2008).
Mechanism of Action
Target of Action
Cefazedone Impurity 10 is a byproduct of the synthesis of Cefazedone, a first-generation cephalosporin antibiotic . The primary target of Cefazedone, and likely its impurities, are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the final stages of synthesizing the bacterial cell wall, which is essential for bacterial survival.
Mode of Action
Cefazedone, and by extension Cefazedone Impurity 10, binds to and inactivates the PBPs . This action disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
. This disruption prevents the formation of a complete and stable cell wall, leading to bacterial cell death.
Pharmacokinetics
As a time-dependent antibiotic, the time of Cefazedone concentration exceeding the minimum inhibitory concentration (MIC) is a key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens .
Result of Action
The result of Cefazedone Impurity 10’s action would likely be similar to that of Cefazedone, resulting in the lysis and death of susceptible bacterial cells . .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefazedone Impurity 10 involves the conversion of starting materials to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonic acid with sodium hydroxide in water to form the sodium salt of the acid.", "Next, 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is added to the reaction mixture and stirred at room temperature for several hours.", "The resulting mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "The pure product is obtained as a white solid." ] } | |
CAS RN |
18884-65-6 |
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, [6R-(6α,7β)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)

